

# Commercial Suppliers and Research Applications of Isradipine-d3: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isradipine-d3*

Cat. No.: *B602481*

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## Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1][2] Its deuterated analog, **Isradipine-d3**, serves as a critical internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Isradipine in biological matrices. This technical guide provides an in-depth overview of commercial suppliers of **Isradipine-d3** for research purposes, detailed experimental protocols for its use, and a visualization of its relevant signaling pathway.

## Commercial Suppliers of Isradipine-d3

For researchers seeking to procure **Isradipine-d3**, a number of reputable commercial suppliers offer this compound in various quantities and purities. The following table summarizes key information from several suppliers to facilitate comparison. Please note that pricing is subject to change and may require a direct quote from the supplier.

Supplier	Catalog Number	Available Quantities	Purity	Price (USD)
Toronto Research Chemicals	I778502	1 mg, 5 mg, 10 mg	Not explicitly stated	~\$200 - \$1500 (Quote required)
MedChemExpress	HY-B0233S	1 mg, 5 mg, 10 mg, 50 mg, 100 mg	>98%	~\$150 - \$2500+ (Quote required)
Veeprho	V-I-084	Custom	Not explicitly stated	Quote required
Santa Cruz Biotechnology	sc-212103	1 mg, 5 mg	Not explicitly stated	Quote required
Cayman Chemical	17537	1 mg, 5 mg, 10 mg	≥98%	~\$200 - \$1200 (Quote required)

## Experimental Protocols

**Isradipine-d3** is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Isradipine in biological samples such as plasma.

## Quantification of Isradipine in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analysis of Isradipine in human plasma and demonstrates a common workflow where **Isradipine-d3** would be substituted as the internal standard.[3]

### a. Sample Preparation (Liquid-Liquid Extraction):

- To 200 µL of human plasma in a polypropylene tube, add 25 µL of **Isradipine-d3** internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 50 µL of 0.1 M NaOH to alkalize the sample.

- Vortex for 30 seconds.
- Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

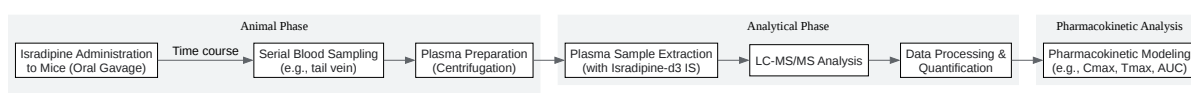
b. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Isradipine: m/z 372.2 → 312.2
    - **Isradipine-d3**: m/z 375.2 → 315.2 (predicted)

- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

## Workflow for Pharmacokinetic Studies in Mice

The following diagram illustrates a typical workflow for a pharmacokinetic study in mice utilizing **Isradipine-d3** as an internal standard.



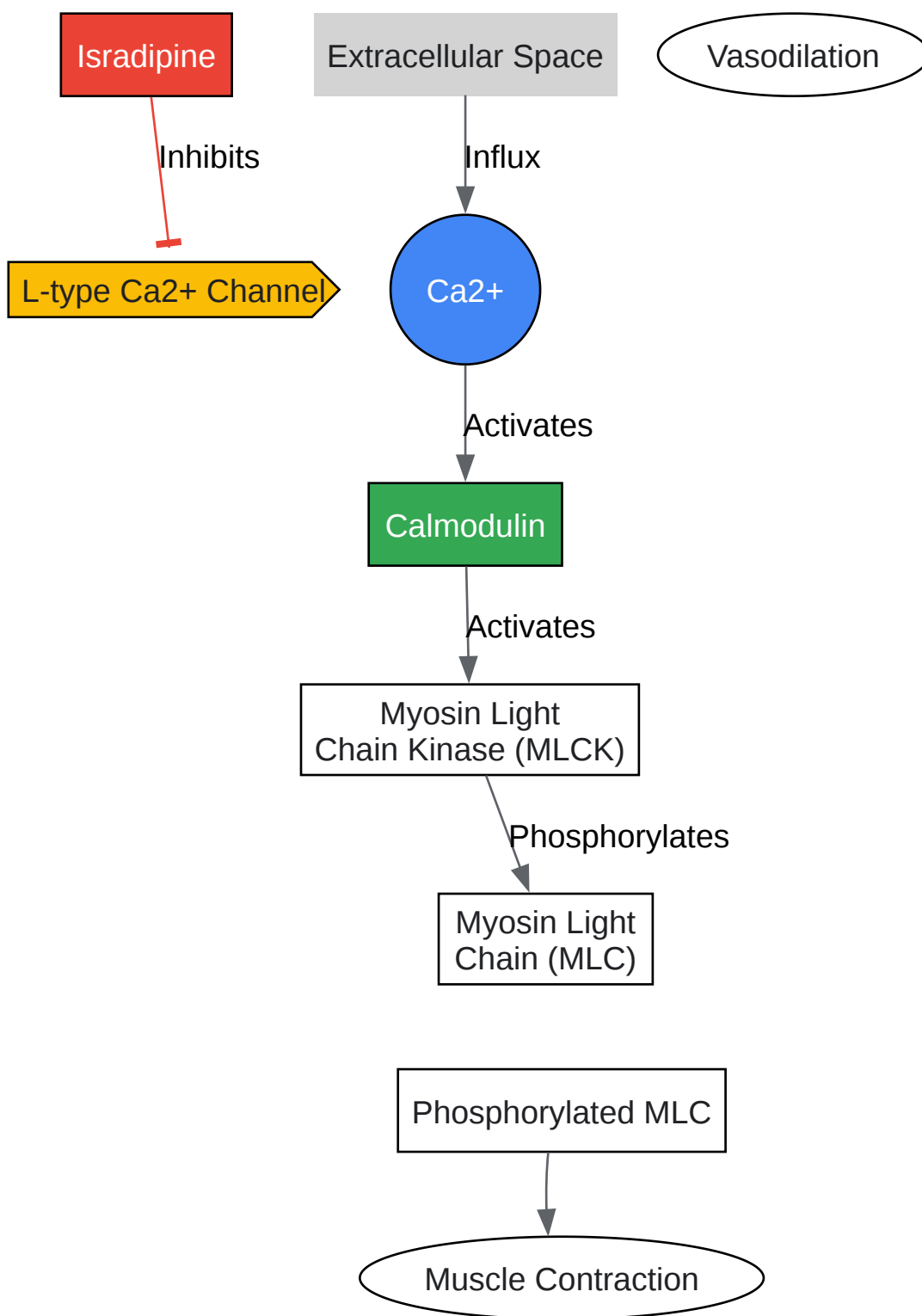
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Caption: Workflow for a typical pharmacokinetic study of Isradipine in mice.

## Signaling Pathway of Isradipine

Isradipine exerts its therapeutic effect by blocking L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2][4] This action inhibits the influx of calcium ions, leading to a cascade of events that ultimately results in vasodilation and a reduction in blood pressure.

The following diagram illustrates the mechanism of action of Isradipine.



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Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)